1-(2,4,6-Trimethylphenyl)-2-propanol

Description

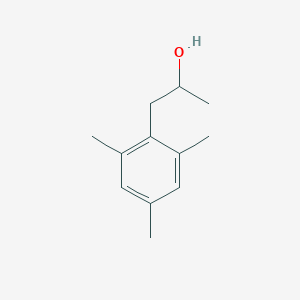

1-(2,4,6-Trimethylphenyl)-2-propanol is a substituted secondary alcohol characterized by a 2-propanol backbone linked to a 2,4,6-trimethylphenyl aromatic group. Its molecular structure imparts unique physicochemical properties, including distinct hydrogen-bonding behavior and crystalline packing arrangements. Crystallographic studies reveal that its molecules adopt a chair conformation in the solid state, with intermolecular hydrogen bonds stabilizing the lattice . This compound serves as a precursor or intermediate in organic synthesis, particularly in reactions involving amines or ketones, as evidenced by its structural analogs .

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6,11,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZSIPZPRKMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-propanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trimethylbenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,4,6-trimethylphenyl)-2-propanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form 1-(2,4,6-trimethylphenyl)-2-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

Oxidation: 1-(2,4,6-Trimethylphenyl)-2-propanone.

Reduction: 1-(2,4,6-Trimethylphenyl)-2-propanamine.

Substitution: 1-(2,4,6-Trimethylphenyl)-2-propyl chloride.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-2-propanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

1-(2,4,6-Trimethylphenyl)ethanol

- Structure: Replaces the 2-propanol group with ethanol.

- Hydrogen Bonding: Forms hexamers in the crystal lattice, similar to 1-(2,4,6-trimethylphenyl)-2-propanol. However, the shorter carbon chain alters steric effects and hydrogen-bond geometry .

- Crystallography : Both compounds exhibit three independent molecules in their asymmetric units, arranged identically in chair conformations .

2-Methyl-2-propanol (tert-Butanol)

- Structure : Lacks the aromatic substituent but shares a branched alcohol backbone.

- Hydrogen Bonding: Despite structural simplicity, its crystals mimic the packing of this compound, suggesting steric bulk (methyl groups vs.

1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol

- Structure : Substitutes the hydroxyl group with a piperidinyl moiety.

- Hydrogen Bonding : Retains O–H···N hydrogen bonds but forms dimers instead of hexamers. The piperidinyl group introduces rigidity, yielding a "butterfly-shaped" molecular geometry .

- Synthesis : Derived from 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one and piperidine, highlighting the role of amine reactivity in modifying substituents .

1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol

- Structure: Features a methylamino group instead of hydroxyl.

- Hydrogen Bonding: Lacks O–H bonds, reducing lattice stability compared to the parent compound. The amino group facilitates alternative intermolecular interactions (e.g., N–H···O) .

Functional Implications

- Hydrogen Bonding: The hydroxyl group in this compound enables robust intermolecular interactions, critical for crystal stability. Substitution with non-hydroxyl groups (e.g., piperidinyl or methylamino) reduces hydrogen-bond diversity, impacting solubility and melting points .

- Steric Effects : The 2,4,6-trimethylphenyl group imposes steric hindrance, influencing reactivity. For example, in 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, the bulky aromatic ring limits conformational flexibility, favoring dimerization over polymerization .

- Synthetic Flexibility : The parent compound’s α-chloro ketone derivative is a versatile intermediate for synthesizing amine-substituted analogs, demonstrating its utility in medicinal chemistry (e.g., tolperisone analogs) .

Biological Activity

1-(2,4,6-Trimethylphenyl)-2-propanol, also known as 1-Mesitylbutan-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, as well as its mechanism of action and applications in various fields.

- IUPAC Name : 1-(2,4,6-trimethylphenyl)butan-2-ol

- Molecular Weight : 192.30 g/mol

- Chemical Structure : The compound features a butanol group attached to a 2,4,6-trimethylphenyl ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial strains. The results show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals effectively. The compound's antioxidant capacity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data indicates that higher concentrations of the compound correlate with increased scavenging activity.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Binding : It may bind to particular receptors on cell membranes, influencing signal transduction pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various compounds against antibiotic-resistant strains highlighted the potential of this compound. It was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an inhibition zone of up to 20 mm at a concentration of 100 mg/mL. This suggests its potential use in clinical settings for treating resistant infections.

Case Study 2: Antioxidant Effects in Cell Cultures

In another study focusing on oxidative stress in human cell lines, treatment with this compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. The results indicated a decrease in malondialdehyde levels by approximately 40%, supporting its role as an effective antioxidant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.